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Compound of Interest

Compound Name: Carbachol

Cat. No.: B1668302 Get Quote

Abstract: Carbachol, a synthetic choline ester, is a potent parasympathomimetic agent that

functions as a non-selective cholinergic agonist. By activating both muscarinic and nicotinic

acetylcholine receptors, it mimics the effects of the endogenous neurotransmitter acetylcholine.

A key pharmacological feature of carbachol is its resistance to hydrolysis by

acetylcholinesterase, resulting in a more prolonged duration of action compared to

acetylcholine.[1] This technical guide provides an in-depth overview of carbachol's mechanism

of action, signaling pathways, pharmacokinetic properties, and physiological effects. It includes

quantitative data, detailed experimental protocols, and visualizations to serve as a

comprehensive resource for researchers, scientists, and drug development professionals.

Introduction
The parasympathetic nervous system (PNS), a division of the autonomic nervous system,

regulates a host of involuntary bodily functions, often summarized as "rest and digest." Its

primary neurotransmitter is acetylcholine (ACh), which acts on two main classes of cholinergic

receptors: muscarinic and nicotinic. Carbachol, also known as carbamylcholine, is a

cholinomimetic drug that directly stimulates both these receptor types.[2][3][4]

Unlike ACh, which is rapidly degraded in the synaptic cleft by acetylcholinesterase (AChE),

carbachol is a poor substrate for this enzyme.[1][5] This resistance to degradation allows

carbachol to exert a more sustained and potent parasympathetic effect, making it a valuable

agent for both therapeutic applications and as a research tool to investigate cholinergic
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signaling.[1] Its primary clinical uses are in ophthalmology for the treatment of glaucoma and

for inducing miosis during surgery.[2][3][6][7][8]

Physicochemical Properties and Synthesis
Carbachol is a choline carbamate and exists as a positively charged quaternary ammonium

compound.[2][5] This charge contributes to its poor absorption across biological membranes,

including the gastrointestinal tract and the blood-brain barrier.[2][5]

IUPAC Name: 2-[(Aminocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride[9]

Chemical Formula: C₆H₁₅ClN₂O₂[2]

Molar Mass: 182.65 g·mol⁻¹[2][10]

Synthesis: Carbachol can be prepared via a two-step process. The synthesis begins with the

reaction of 2-chloroethanol with urea to form a 2-chloroethyl-carbamate intermediate.[2] This

intermediate is then quaternised through a reaction with trimethylamine to yield the final

carbachol chloride product.[2][11]

Mechanism of Action
Carbachol exerts its parasympathomimetic effects by directly binding to and activating

acetylcholine receptors.[2][3] Its action is dual, encompassing both muscarinic and nicotinic

receptor subtypes.[1][4]

Muscarinic Receptor Activation
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed on

the effector organs of the parasympathetic nervous system, including the heart, smooth

muscles, and exocrine glands.[1] Carbachol's binding to these receptors initiates distinct

intracellular signaling cascades depending on the receptor subtype (M1-M5).

M1, M3, M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this

pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C
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(PKC). The resulting increase in intracellular calcium is a key trigger for smooth muscle

contraction and glandular secretion.[1]

M2, M4 Receptors: These subtypes couple to Gi/o proteins. This activation inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the heart, the βγ-

subunit of the Gi protein directly opens G-protein-coupled inwardly-rectifying potassium

(GIRK) channels, leading to hyperpolarization and a decrease in heart rate (bradycardia).[12]

[13]
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Caption: Muscarinic receptor signaling pathways activated by carbachol.

Nicotinic Receptor Activation
Nicotinic receptors are ligand-gated ion channels located at the neuromuscular junction, in

autonomic ganglia, and within the central nervous system.[1] Carbachol's binding to these

receptors causes a conformational change that opens the channel pore.[1] This allows for the

rapid influx of sodium ions (Na⁺) and efflux of potassium ions (K⁺), leading to depolarization of
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the postsynaptic membrane.[1] If this depolarization reaches the threshold, it triggers an action

potential, resulting in effects like muscle contraction or the propagation of a nerve signal.[1]
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Caption: Nicotinic receptor signaling pathway activated by carbachol.

Pharmacokinetics
The pharmacokinetic profile of carbachol is largely dictated by its chemical structure as a

quaternary ammonium compound.

Table 1: Pharmacokinetic Properties of Carbachol
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Parameter Description Reference(s)

Absorption

Poorly absorbed from the
gastrointestinal tract. Does
not readily penetrate the
cornea; formulations often
include enhancers like
benzalkonium chloride.

[2][5]

Distribution

Does not cross the blood-brain

barrier due to its positive

charge and hydrophilicity.

[2][4][5]

Metabolism

Resistant to hydrolysis by both

acetylcholinesterase and

pseudocholinesterase, leading

to a prolonged duration of

action. It undergoes slow

metabolism by other, non-

specific esterases.

[1][5]

Onset of Action
2 to 5 minutes

(intraocular/topical).
[2][4][5]

Duration of Action

4 to 8 hours (topical

administration); up to 24 hours

(intraocular administration).

[2][4][5]

| Excretion | Information on excretion is limited, but it is expected to be cleared by the kidneys. |

|

Quantitative Pharmacological Data
The following table summarizes key quantitative data from various experimental studies

investigating carbachol's effects. Potency is often expressed as EC₅₀ (the concentration of a

drug that gives half-maximal response) or pEC₅₀ (-logEC₅₀). Affinity is expressed as Kd

(dissociation constant).

Table 2: Quantitative Effects and Binding Affinities of Carbachol
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System/Model Receptor(s)
Measured
Effect

Value Reference(s)

Smooth Muscle

Mouse Urinary

Bladder
Muscarinic (M3) Contraction pEC₅₀ = 5.66 [1]

Guinea-Pig Ileum
Muscarinic

(M2/M3)

Cationic

Conductance

pEC₅₀ = 5.12

(EC₅₀ ≈ 7.6 µM)
[3]

Guinea-Pig Ileum Muscarinic Contraction EC₅₀ = 0.021 µM [11]

Guinea-Pig Ileum Muscarinic Contraction EC₅₀ = 0.04 µM [8]

Chicken

Proventriculus
Muscarinic Contraction pEC₅₀ = 6.79 [14]

Mouse Uterus Muscarinic (M3) Contraction

Agonist

concentration

range: 10 nM -

100 µM

[2]

Nervous System

Rat Cerebral

Cortex
Nicotinic Binding Affinity Kd = 11.0 nM [6]

Human Brain Nicotinic Binding Inhibition IC₅₀ = 527 nM [10]

Gastrointestinal

Rat Antral

Culture
Muscarinic Gastrin Secretion

Maximal

stimulation at 1 x

10⁻⁵ M

[15]

Rat Antral

Culture
Muscarinic Gastrin Secretion

Increased from

14 to 27 ng/mg

protein at 2.5 x

10⁻⁶ M

[12]

Cardiovascular
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System/Model Receptor(s)
Measured
Effect

Value Reference(s)

Anesthetized

Rats

Muscarinic

(CNS)

Pressor/Bradycar

dic Response

Dose range: 0.1

to 3 nmol

(microinjection)

[7]

| Conscious Cats | Cholinergic (CNS) | Cardiovascular Stimulation | Dose: 7.5 µg

(intracerebroventricular) |[16] |

Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings.

Below are protocols adapted from cited research.

In Vitro: Gastrin Secretion from Rat Antral Organ Culture
This protocol is used to study the direct effects of cholinergic agents on gastrin-producing cells,

independent of systemic neural and hormonal influences.[12][15]

Tissue Preparation: Male Sprague-Dawley rats are euthanized. The stomach is removed,

and the pyloric antrum is isolated. The mucosa is separated from the underlying muscle

layers.

Organ Culture: The antral mucosa is minced and placed in a culture medium (e.g., Krebs-

Henseleit buffer, pH 7.4) gassed with 95% O₂ - 5% CO₂ and maintained at 37°C.

Experimental Incubation: After a pre-incubation period to establish a baseline, the tissue is

transferred to a fresh medium containing various concentrations of carbachol (e.g., 10⁻⁸ M

to 10⁻⁴ M). Control cultures receive the vehicle alone.[17]

Sample Collection: Aliquots of the culture medium are collected at specific time points (e.g.,

30 minutes, 1 hour, 6 hours) to measure gastrin release.[17]

Gastrin Quantification: At the end of the experiment, the tissue is harvested to measure the

remaining mucosal gastrin content. Gastrin concentrations in the medium and tissue extracts

are quantified using radioimmunoassay (RIA).
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Data Analysis: Gastrin release is typically expressed as nanograms of gastrin released per

milligram of tissue protein per hour (ng·hr⁻¹·mg⁻¹).[15] Dose-response curves are generated

to determine the potency and efficacy of carbachol.

In Vivo: Cardiovascular Response to Central
Microinjection in Rats
This protocol allows for the investigation of carbachol's effects on central cardiovascular

control centers.[7][9]
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Caption: Workflow for in vivo microinjection of carbachol to study cardiovascular effects.
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Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with

urethane). The femoral artery is cannulated for continuous blood pressure (BP) and heart

rate (HR) monitoring.

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is

surgically implanted, targeting a specific brain region, such as the bed nucleus of the stria

terminalis (BST) or the posterior hypothalamus, using precise coordinates from a rat brain

atlas.[7][18]

Drug Administration: After a stabilization period to record baseline BP and HR, carbachol
(e.g., 0.1 to 3 nmol in 100 nL of saline) is microinjected through the cannula over a short

period (e.g., 30 seconds).[7] Control animals receive an equivalent volume of saline.

Data Acquisition: BP and HR are continuously recorded before, during, and after the

microinjection.

Histological Verification: At the conclusion of the experiment, dye may be injected to

histologically verify the precise location of the microinjection site.

Data Analysis: The changes in mean arterial pressure and heart rate from baseline are

calculated and compared between the carbachol and vehicle control groups to determine

the statistical significance of the response. Dose-response relationships are established by

testing multiple concentrations of carbachol.[7][18]

Therapeutic Applications and Adverse Effects
Carbachol's potent and prolonged parasympathomimetic activity makes it useful in specific

clinical contexts, primarily in ophthalmology. However, its lack of receptor selectivity and

potential for systemic absorption can lead to a range of adverse effects.

Therapeutic Uses:

Glaucoma: As a topical ophthalmic solution, carbachol reduces intraocular pressure by

causing miosis (pupillary constriction) and contraction of the ciliary muscle, which increases

the outflow of aqueous humor from the eye.[1][2][3][7]
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Ophthalmic Surgery: Administered as an intraocular solution to induce rapid and reliable

miosis during procedures like cataract surgery.[2][3][19]

Urinary Retention: Occasionally used to stimulate the detrusor muscle of the bladder to

promote urination in cases of non-obstructive urinary retention.[1][6]

Adverse Effects & Contraindications: Systemic absorption, though minimal with topical use, can

lead to generalized cholinergic stimulation.[1] The drug is contraindicated in patients with

conditions that could be exacerbated by parasympathetic stimulation, such as asthma, peptic

ulcer disease, coronary insufficiency, and hyperthyroidism.[1][2]

Table 3: Common and Serious Adverse Effects of Carbachol

System Organ Class Adverse Effect Reference(s)

Ocular

Transient stinging/burning,
blurred vision, eye/brow
pain, corneal clouding,
retinal detachment (rare).

[15][18][20]

Cardiovascular
Bradycardia, hypotension,

flushing, arrhythmias.
[1][12][20]

Gastrointestinal
Abdominal cramps, diarrhea,

increased salivation, nausea.
[1][17][20]

Respiratory

Bronchospasm, increased

bronchial secretions

(contraindicated in asthma).

[1][20]

Genitourinary
Urinary urgency, tightness in

the bladder.
[15][20]

| General/Systemic | Headache, sweating (diaphoresis), fainting (syncope). |[17][20] |

Conclusion
Carbachol is a powerful pharmacological tool and therapeutic agent that acts as a non-

selective, long-acting cholinergic agonist. Its ability to stimulate both muscarinic and nicotinic
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receptors provides a robust method for activating parasympathetic pathways. For researchers,

carbachol remains an indispensable compound for investigating the intricate mechanisms of

cholinergic neurotransmission, from intracellular signaling cascades to integrated physiological

responses in various organ systems. For clinicians, its utility in ophthalmology is well-

established, though its use requires careful consideration of its potential systemic side effects.

A thorough understanding of its pharmacology, as detailed in this guide, is critical for its safe

and effective application in both experimental and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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